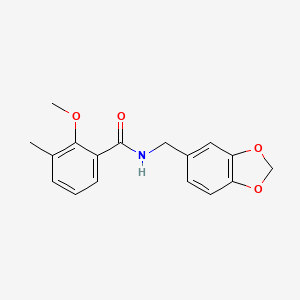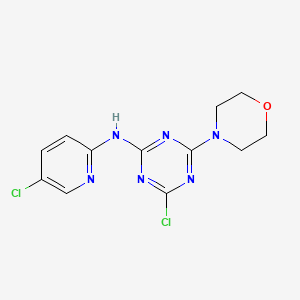![molecular formula C16H15ClN2OS B5569415 2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)
2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-(1-phenylethyl)benzamide” is a rare and unique chemical provided by Sigma-Aldrich . It has a linear formula of C15H14ClNO . Another similar compound is “2-chloro-N-(2-phenylethyl)acetamide” with a CAS Number: 13156-95-1 and a linear formula: C10H12ClNO .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(2-phenylethyl)acetamide” is 1S/C10H12ClNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) . This can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “2-chloro-N-(2-phenylethyl)acetamide” has a molecular weight of 197.66 . It is a solid at room temperature . The melting point is between 67 - 70 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and spectroscopic characterization of related compounds involve intricate processes. For instance, the synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide demonstrated the compound's structure through IR, H and C-NMR, mass spectrometry, and X-ray diffraction, highlighting the importance of intramolecular hydrogen bonds (Saeed et al., 2010). Another study presented a chemoselective N-benzoylation technique employing benzoylisothiocyanates, which underscores the relevance of these compounds in producing biologically interesting molecules (Singh et al., 2017).
Biological Applications
Research on substituted benzamides revealed their promising activity against mosquitoes, suggesting potential as insecticide agents. Notably, specific derivatives showed high efficacy in inhibiting mosquito development, indicating their utility in controlling larval populations (Schaefer et al., 1978). This aligns with the broader search for novel compounds with insecticidal properties.
Antimicrobial and Anticancer Activity
Some derivatives have been investigated for their antimicrobial and anticancer activities. For example, indapamide derivatives have shown pro-apoptotic activity against cancer cell lines, offering insights into the development of anticancer agents (Yılmaz et al., 2015). Additionally, the synthesis of various quinazolinones derivatives and their screening for antibacterial and antifungal activity highlight the compound's potential in creating new antimicrobial agents (Naganagowda & Petsom, 2011).
Advanced Material Synthesis
The compound and its derivatives also find applications in the synthesis of advanced materials. For instance, the development of new polyamides with significant thermal stability and solubility properties showcases the role of these compounds in materials science (Hsiao et al., 2000).
Safety and Hazards
The compound “2-chloro-N-(2-phenylethyl)acetamide” has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-chloro-N-(2-phenylethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c17-14-9-5-4-8-13(14)15(20)19-16(21)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDYZRIQWGZBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5569356.png)
![7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5569363.png)
![N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5569369.png)

![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)

![2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5569393.png)

![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)
![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)
![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)